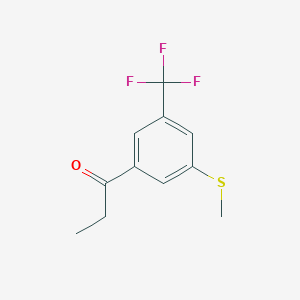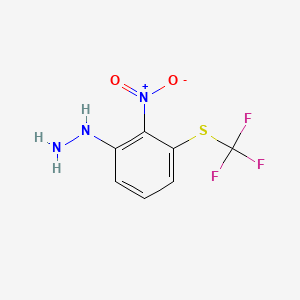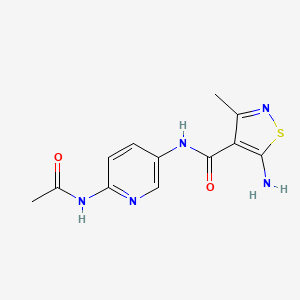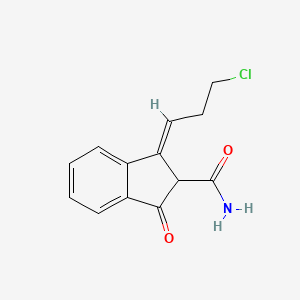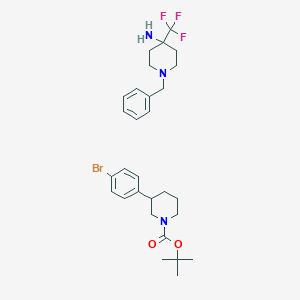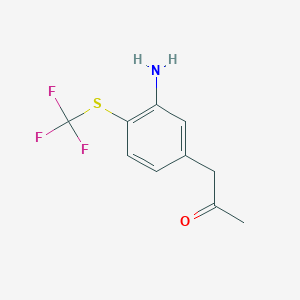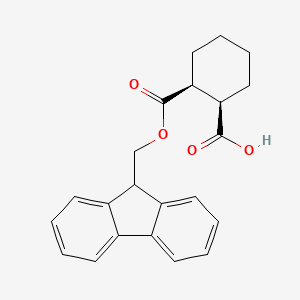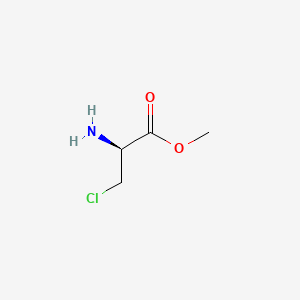
3-chloro-D-alanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-D-alanine methyl ester is a chemical compound with the molecular formula C4H8ClNO2·HCl. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-D-alanine methyl ester can be synthesized through various methods. One common method involves the reaction of D-serine with methanol in the presence of trimethylchlorosilane at room temperature . Another method includes the use of sulfur oxychloride and serine, followed by heating and thermal insulation . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-D-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methanol, trimethylchlorosilane, sulfur oxychloride, and various nucleophiles . Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound results in pyruvate and ammonium chloride .
Wissenschaftliche Forschungsanwendungen
3-Chloro-D-alanine methyl ester has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides.
Antibiotic Production: Serves as an intermediate in the preparation of antibiotics such as D-Cycloserine, which inhibits cell wall biosynthesis in bacteria.
Biological Studies: Utilized in studies involving enzyme catalysis and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-chloro-D-alanine methyl ester involves its interaction with specific enzymes and metabolic pathways. For instance, the compound is hydrolyzed by 3-chloro-D-alanine dehydrochlorinase, leading to the formation of pyruvate and ammonium chloride
Vergleich Mit ähnlichen Verbindungen
3-Chloro-D-alanine methyl ester can be compared with other similar compounds, such as:
D-Alanine methyl ester hydrochloride: Similar in structure but lacks the chlorine atom.
L-Alanine methyl ester hydrochloride: The L-isomer of alanine methyl ester.
D-Phenylalanine methyl ester hydrochloride: Contains a phenyl group instead of a chlorine atom.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Eigenschaften
CAS-Nummer |
327064-64-2 |
|---|---|
Molekularformel |
C4H8ClNO2 |
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-chloropropanoate |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
KHUDJGGFFNDILT-GSVOUGTGSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CCl)N |
Kanonische SMILES |
COC(=O)C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



